2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, such as enzymes or receptors, to exert their effects .
Mode of Action
It’s suggested that similar compounds can undergo reactions with biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method includes the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiadiazole ring can undergo reduction under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. These reactions typically occur under mild conditions with the use of solvents like acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions to reduce the thiadiazole ring.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products vary depending on the extent of reduction and the specific conditions used.
Scientific Research Applications
2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3,4-thiadiazole: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
5-(Methylsulfanyl)-1,3,4-thiadiazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.
2-(Bromomethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity compared to the chloromethyl group.
Uniqueness
2-(Chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both chloromethyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(chloromethyl)-5-methylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S2/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPURTLYIXRGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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